6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
Description
6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by the presence of bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties.
Properties
Molecular Formula |
C16H8Br2FNO3 |
|---|---|
Molecular Weight |
441.04 g/mol |
IUPAC Name |
6,8-dibromo-N-(4-fluorophenyl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C16H8Br2FNO3/c17-9-5-8-6-12(16(22)23-14(8)13(18)7-9)15(21)20-11-3-1-10(19)2-4-11/h1-7H,(H,20,21) |
InChI Key |
WAEGELZYCVCWAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Br)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a chromene derivative, followed by the introduction of the fluorophenyl group and the carboxamide functionality. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and coupling reactions. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the process. The choice of reagents and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Coupling Reactions: The presence of bromine atoms makes it suitable for metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are often used.
Coupling Reactions: Palladium catalysts and arylboronic acids are typically employed in cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted chromene derivatives, while coupling reactions can produce complex polycyclic structures.
Scientific Research Applications
6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity.
Mechanism of Action
The mechanism of action of 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6,8-dibromo-2-oxo-2H-chromene-3-carboxamide
- N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
- 6-bromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide
Uniqueness
6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological properties. The combination of these substituents can enhance its potential as a versatile building block for the synthesis of novel compounds with diverse applications.
Biological Activity
Introduction
6,8-Dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the chromene derivatives class. Chromenes are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide is with a molecular weight of approximately 563.2 g/mol. The presence of bromine and fluorine substituents enhances its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H14Br2FN3O4 |
| Molecular Weight | 563.2 g/mol |
| Chemical Structure | Chemical Structure |
Enzyme Inhibition
Research indicates that compounds similar to 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide can inhibit key enzymes involved in inflammatory processes and cancer progression:
- Cyclooxygenase (COX) : Inhibits COX-1 and COX-2 enzymes, which are crucial in the inflammatory response.
- Lipoxygenases (LOX) : Exhibits inhibitory activity against LOX enzymes, which are involved in the metabolism of arachidonic acid leading to inflammatory mediators.
- Cholinesterases : Potentially inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), suggesting possible applications in neurodegenerative diseases like Alzheimer's.
Antioxidant Activity
The compound has shown significant free radical-scavenging activity, which is essential for mitigating oxidative stress-related damage in cells. The presence of halogen atoms may enhance this property by stabilizing radical intermediates.
Anticancer Activity
In vitro studies have demonstrated the cytotoxic effects of 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induces apoptosis |
| A549 (Lung) | 15.0 | Inhibits cell proliferation |
| HeLa (Cervical) | 10.0 | Modulates cell cycle regulation |
Antimicrobial Activity
Preliminary studies indicate potential antimicrobial properties against both Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Moderate inhibition observed.
- Escherichia coli : Effective at higher concentrations.
Study 1: Anticancer Efficacy
A study evaluated the effects of various chromene derivatives on breast cancer cell lines. The results indicated that 6,8-dibromo-N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide exhibited significant cytotoxicity with an IC50 value lower than many known chemotherapeutics.
Study 2: Anti-inflammatory Properties
In a model of inflammation induced by lipopolysaccharides (LPS), treatment with the compound significantly reduced pro-inflammatory cytokine levels compared to untreated controls, highlighting its potential as an anti-inflammatory agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
